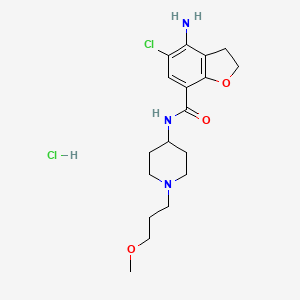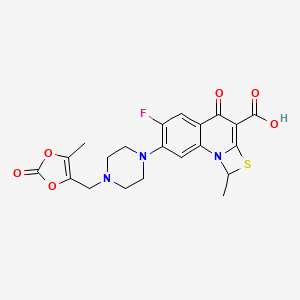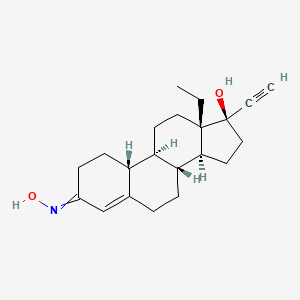
诺雷尔代孕酮
描述
Norelgestromin is a drug used in contraception. Norelgestromin is the active progestin responsible for the progestational activity that occurs in women after application of ORTHO EVRA patch.
科学研究应用
避孕
诺雷尔代孕酮主要用于避孕 . 它是活性孕激素,负责女性在使用透皮贴剂后发生的孕激素活性 . 它的作用机制是抑制促性腺激素,抑制排卵,并诱导子宫内膜发生改变,从而降低受孕的可能性 .
更年期激素替代疗法
诺雷尔代孕酮也用于更年期激素替代疗法 . 它可以通过透皮给药或与炔雌醇联合使用,制成阴道环 . 这有助于控制更年期相关的症状。
多囊卵巢综合征的治疗
诺雷尔代孕酮与炔雌醇联合使用,用于控制多囊卵巢综合征 . 这种疾病的特征是激素失衡和代谢问题,可能影响女性的整体健康和外表。
潜在的乳腺癌治疗
诺雷尔代孕酮可能因其对雌酮硫酸酯酶的抑制作用而用于乳腺癌治疗 . 雌酮硫酸酯酶在怀孕期间将硫酸化的类固醇前体转化为雌激素 . 通过抑制这种酶,诺雷尔代孕酮可能降低雌激素水平,雌激素是一种可以促进某些类型乳腺癌细胞生长的激素 .
COVID-19 治疗
最近的研究表明,诺雷尔代孕酮与炔雌醇联合使用,可能是治疗中度和重度 COVID-19 患者的安全有效疗法 . 由 SARS-CoV-2 引起的疾病仍被认为是全球性大流行病. 含有免疫调节剂(如雌激素和孕激素化合物)的透皮贴剂 (TP) 可能是治疗 COVID-19 的可行选择,因为它们易于获得且相对安全 .
免疫调节
作用机制
Target of Action
Norelgestromin is a synthetic progestin, a type of hormone that mimics the effects of progesterone in the body . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .
Mode of Action
Norelgestromin, as an agonist of the progesterone receptor, exerts its contraceptive effects by inhibiting ovulation, thickening the cervical mucus to prevent sperm penetration, and altering the endometrium to make it less receptive to implantation . It also inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy .
Biochemical Pathways
Norelgestromin affects several biochemical pathways. It suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation, and thickens the cervical mucus, impeding sperm swimming into the uterus .
Pharmacokinetics
Norelgestromin exhibits typical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is metabolized in the liver through oxime to ketone reaction, hydroxylation, and conjugation . The metabolites, including Levonorgestrel, are excreted in urine and feces . The elimination half-life of Norelgestromin is between 17–37 hours .
Result of Action
The molecular and cellular effects of Norelgestromin’s action primarily involve the suppression of ovulation and changes in the cervical mucus and endometrium . These changes reduce the likelihood of sperm reaching the egg and prevent the implantation of a fertilized egg in the uterus, thereby preventing pregnancy .
Action Environment
While specific environmental factors influencing Norelgestromin’s action are not well-documented, it’s known that various factors can impact the efficacy of hormonal contraceptives. These can include body weight, metabolic rate, and interactions with other medications. It’s also worth noting that Norelgestromin is delivered via a transdermal patch, so factors such as skin condition and patch placement can influence the drug’s absorption and efficacy .
生化分析
Biochemical Properties
Norelgestromin is a synthetic progestogen, acting as an agonist of the progesterone receptor . It has very weak androgenic activity and no other significant hormonal activity . Norelgestromin interacts with the progesterone receptor, which is a protein that plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Cellular Effects
Norelgestromin, in combination with ethinyl estradiol, inhibits ovulation by suppressing gonadotropins . It also induces changes to the endometrium, decreasing the chances of implantation, and thickens the cervical mucus, impeding sperm from reaching the uterus .
Molecular Mechanism
The primary mechanism of action of Norelgestromin involves the inhibition of estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen during pregnancy . This suppression of follicular development and induction of changes to the endometrium contribute to its contraceptive effects .
Temporal Effects in Laboratory Settings
It is known that Norelgestromin has an elimination half-life of 17–37 hours , indicating its effects may persist for this duration in the body.
Metabolic Pathways
Norelgestromin is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . Its primary metabolite is Levonorgestrel .
Transport and Distribution
Norelgestromin is administered via a transdermal patch, allowing it to be absorbed through the skin and into the bloodstream . It is then distributed throughout the body, where it exerts its effects primarily on the reproductive system .
Subcellular Localization
As a steroid hormone, it is likely to diffuse across the cell membrane and bind to intracellular progesterone receptors .
属性
Key on ui mechanism of action |
Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. |
|---|---|
CAS 编号 |
53016-31-2 |
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChI 键 |
ISHXLNHNDMZNMC-AYSFWYFTSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
手性 SMILES |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC(=NO)CCC34 |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
外观 |
Solid powder |
Key on ui other cas no. |
53016-31-2 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
17-deacetylnorgestimate 18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)- levonorgestrel oxime levonorgestrel oxime, (3E,17alpha)-isomer levonorgestrel oxime, (3Z,17alpha)-isomer LNGO norelgestromin progestin norelgestromin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norelgestromin exert its contraceptive effect?
A1: Norelgestromin, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, norelgestromin alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []
Q2: Does norelgestromin interact with the androgen receptor?
A2: Research suggests that norelgestromin exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []
Q3: How do the effects of norelgestromin on the endometrium differ between normal and cancerous tissues?
A3: While norelgestromin's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.
Q4: How is norelgestromin absorbed and metabolized in the body?
A4: Norelgestromin is the primary active metabolite of norgestimate. [, , ] When administered transdermally, norelgestromin bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal norelgestromin achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []
Q5: Does the site of transdermal patch application influence norelgestromin absorption?
A5: Research indicates that while serum concentrations of norelgestromin remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []
Q6: How does the pharmacokinetic profile of transdermally administered norelgestromin compare to oral administration?
A6: Transdermal administration of norelgestromin, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in norelgestromin and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While norelgestromin exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []
Q7: What is the efficacy of norelgestromin-containing transdermal patches as a contraceptive method?
A8: Large-scale clinical trials have demonstrated that transdermal norelgestromin/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []
Q8: How does patient compliance compare between the norelgestromin patch and oral contraceptives?
A9: Studies have consistently shown higher compliance rates among women using the norelgestromin/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]
Q9: Does the contraceptive patch affect bone mineral density?
A10: A study comparing the norelgestromin/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []
Q10: Are there any ongoing developments in transdermal contraceptive technology?
A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.
Q11: What are the potential implications of norelgestromin's weak androgenic activity in clinical use?
A14: The weak androgenic activity of norelgestromin, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


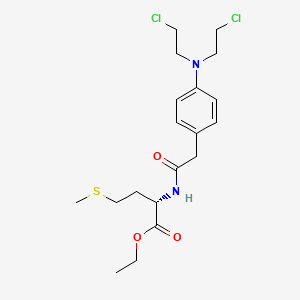
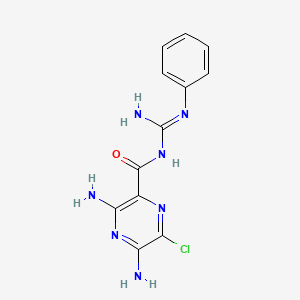
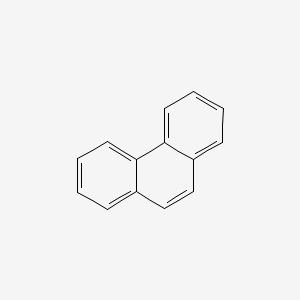
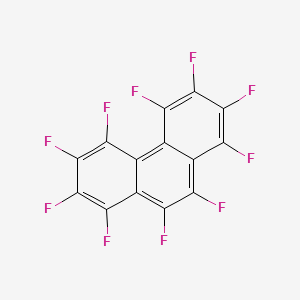


![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)
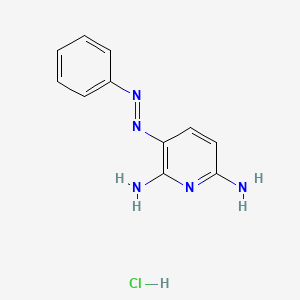

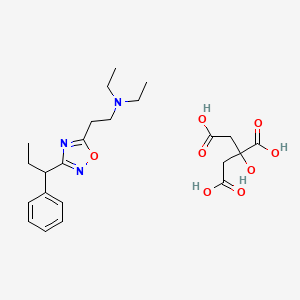
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

